S-Butyl chlorothioformate

Description

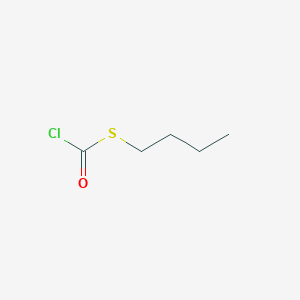

Structure

3D Structure

Properties

IUPAC Name |

S-butyl chloromethanethioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClOS/c1-2-3-4-8-5(6)7/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLZPZAKCIKQKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCSC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535354 | |

| Record name | S-Butyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13889-94-6 | |

| Record name | S-Butyl carbonochloridothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13889-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Butyl carbonochloridothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (butylsulfanyl)(chloro)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of S-Butyl Chlorothioformate from Butanethiol

Abstract: This technical guide provides a comprehensive overview of the synthesis of S-Butyl chlorothioformate, a key intermediate in the agrochemical and pharmaceutical industries.[1] The document details the underlying chemical principles, a robust laboratory-scale synthesis protocol, critical safety considerations, and methods for product characterization. It is intended for researchers, chemists, and process development professionals who require a thorough and practical understanding of this chemical transformation. The synthesis involves the reaction of butanethiol with phosgene, a process that, while straightforward in principle, demands meticulous attention to safety and experimental detail due to the hazardous nature of the reactants.

Foundational Chemical Principles

The synthesis of this compound from butanethiol is fundamentally an acylation reaction. The sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbonyl carbon of phosgene (carbonyl dichloride). The reaction proceeds via a nucleophilic acyl substitution mechanism, resulting in the formation of the desired S-alkyl chlorothioformate and hydrogen chloride (HCl) as a byproduct.

Reaction Scheme: RSH + COCl₂ → RSCOCl + HCl

For the specific synthesis of this compound: CH₃(CH₂)₃SH + COCl₂ → CH₃(CH₂)₃SCOCl + HCl

The reaction is typically performed at low to ambient temperatures to minimize the formation of byproducts.[2] High temperatures can promote side reactions, such as the formation of disulfides from the thiol starting material.[3] While the reaction can proceed without a catalyst, various catalysts, including substituted ureas, hexaalkylguanidinium salts, or activated carbon, can be employed to enhance the reaction rate and improve yield, particularly in industrial-scale continuous processes.[2][3][4]

Reaction Mechanism

The mechanism involves a two-step process:

-

Nucleophilic Attack: The lone pair of electrons on the sulfur atom of butanethiol attacks the carbonyl carbon of phosgene. This forms a tetrahedral intermediate.

-

Chloride Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A proton is subsequently lost from the sulfur atom (often facilitated by a base or another molecule of the thiol), and the chloride ion combines with it to form HCl.

Laboratory Synthesis Protocol

This protocol describes a standard laboratory-scale batch synthesis. Extreme caution must be exercised at all times due to the use of phosgene. All operations must be conducted within a certified, high-performance chemical fume hood.

Reagents and Materials

| Reagent/Material | CAS Number | Molar Mass ( g/mol ) | Quantity | Key Hazards |

| Butanethiol | 109-79-5 | 90.18 | 9.02 g (0.10 mol) | Flammable, Harmful, Irritant, Stench |

| Phosgene (20% in Toluene) | 75-44-5 | 98.92 | 54.4 g (0.11 mol) | Acutely Toxic, Corrosive |

| Anhydrous Toluene | 108-88-3 | 92.14 | ~220 mL | Flammable, Harmful, Reproductive Toxin |

| Dry Nitrogen Gas | 7727-37-9 | 28.01 | As needed | Inert Gas (Asphyxiant) |

Experimental Workflow

The synthesis follows a clear progression from setup and reaction to work-up and final purification.

Sources

- 1. benchchem.com [benchchem.com]

- 2. EP0053981B1 - Process for preparing thiochloroformiates - Google Patents [patents.google.com]

- 3. CH639949A5 - Process for the preparation of chlorothioformates - Google Patents [patents.google.com]

- 4. EP0268507B1 - Process for the preparation of alkylthiochloroformiates - Google Patents [patents.google.com]

S-Butyl chlorothioformate CAS number and properties

An In-Depth Technical Guide to S-Butyl Chlorothioformate

Abstract

This compound, identified by CAS number 13889-94-6, is a pivotal reagent in modern synthetic chemistry.[1][2] As a member of the chlorothioformate ester family, its unique reactivity profile makes it an indispensable building block for introducing the S-butylthiocarbonyl moiety into a wide range of molecular architectures. This guide provides a comprehensive overview of its chemical properties, mechanistic behavior, synthesis, and applications, with a particular focus on the practical considerations essential for researchers in the pharmaceutical and agrochemical industries. We will delve into the causality behind its reaction pathways, provide actionable experimental protocols, and outline critical safety and handling procedures to ensure its effective and safe utilization in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is an organosulfur compound that serves as a key intermediate in various chemical syntheses.[1] Its identity is unequivocally established by its CAS number, and its properties are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 13889-94-6 | [1][2] |

| IUPAC Name | S-butyl chloromethanethioate | [1] |

| Alternate Names | (Butylthio)carbonyl chloride | [2] |

| Molecular Formula | C₅H₉ClOS | [1][2] |

| Molecular Weight | 152.64 g/mol | [1][2] |

| InChI Key | YGLZPZAKCIKQKR-UHFFFAOYSA-N | [1] |

Mechanistic Insights and Chemical Reactivity

The utility of this compound stems from the reactivity of its chlorothioformate group. Understanding the underlying reaction mechanisms is critical for predicting outcomes and optimizing synthetic pathways. The solvolysis of chlorothioformate esters can proceed through two primary competing pathways: a bimolecular addition-elimination (A-E) mechanism or a unimolecular ionization (Sɴ1) mechanism.

The choice of pathway is profoundly influenced by the structure of the S-alkyl group.[1]

-

Addition-Elimination (A-E) Pathway : For primary S-alkyl chlorothioformates like this compound, the A-E mechanism is predominant in most common solvents.[1] The carbonyl carbon is sufficiently electrophilic to be susceptible to nucleophilic attack, forming a transient tetrahedral intermediate, which then collapses, expelling the chloride ion. This pathway is favored in more nucleophilic solvents.

-

Ionization (Sɴ1) Pathway : Tertiary S-alkyl analogs, such as S-tert-butyl chlorothioformate, strongly favor the ionization pathway.[1] This involves the rate-determining heterolysis of the carbon-chlorine bond to form a resonance-stabilized acylium-like cation, which is then rapidly captured by the solvent or another nucleophile. This mechanism is dominant in highly ionizing, non-nucleophilic solvents.

The replacement of the oxygen atom in a standard chloroformate with sulfur (as in this compound) generally pushes the mechanistic preference away from the A-E pathway and towards ionization, compared to its oxygen analog.[3] This is a crucial consideration for researchers when selecting solvents and reaction conditions.

Caption: Predominant reaction pathway for this compound.

Synthesis and Applications

General Synthetic Route

The synthesis of S-alkyl chlorothioformates is well-established. A common and effective method involves the reaction of a thiol with phosgene (COCl₂) or a phosgene equivalent like triphosgene. In the case of this compound, butanethiol is reacted with phosgene, typically in a cold, inert solvent to control the exothermicity of the reaction and minimize side products.

Key Industrial Applications

This compound is a versatile intermediate with significant applications in both the agrochemical and pharmaceutical sectors.[1]

-

Agrochemicals : It serves as a crucial component in the synthesis of novel herbicides, pesticides, and antifungal agents.[1] The thioester linkage it introduces can be critical for the biological activity of the final active ingredient.

-

Pharmaceuticals : In drug development, it is used for the derivatization of active pharmaceutical ingredients (APIs).[1] A notable example includes its use in modifying molecules like 5-fluorouracil to create new compounds with potential antitumor properties.[1] Its ability to readily undergo nucleophilic substitution makes it an excellent choice for introducing thioester groups as part of a lead optimization campaign.[4]

Experimental Protocol: Synthesis of an S-Butyl Thiocarbamate

This protocol provides a representative, self-validating workflow for the N-acylation of a primary amine using this compound. The causality for key steps is explained to ensure reproducibility and safety.

Objective: To synthesize N-benzyl-S-butyl thiocarbamate.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.0 eq)

-

Triethylamine (TEA) or Pyridine (1.1 eq)

-

Dichloromethane (DCM), anhydrous

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Protocol Steps:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, add benzylamine (1.0 eq) and anhydrous DCM.

-

Cool the flask to 0 °C in an ice-water bath. Causality: This cooling mitigates the exothermic reaction between the amine and the acyl chloride, preventing side reactions and degradation.

-

Add the base, triethylamine (1.1 eq), to the solution. Causality: The base is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

-

-

Reagent Addition:

-

Dissolve this compound (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel.

-

Add the this compound solution dropwise to the stirred amine solution over 20-30 minutes, maintaining the temperature at 0 °C. Causality: Slow, dropwise addition prevents a rapid temperature increase and ensures controlled reaction kinetics.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.

-

-

Aqueous Workup:

-

Once the reaction is complete, quench the mixture by adding deionized water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove residual acid), and finally brine (to reduce the solubility of organic material in the aqueous layer). Causality: This systematic washing procedure purifies the crude product by removing unreacted starting materials and byproducts.

-

-

Isolation and Purification:

-

Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude oil or solid via column chromatography on silica gel to yield the pure N-benzyl-S-butyl thiocarbamate.

-

Caption: A standard workflow for synthesis using this compound.

Safety, Handling, and Storage

This compound and related compounds are hazardous reagents that demand strict safety protocols. The following guidelines are based on data for structurally similar chloroformates and chlorothioformates.

5.1. Hazard Profile

-

Flammability : Flammable liquid and vapor.[5] Keep away from heat, sparks, open flames, and other ignition sources.[6] Containers may explode in a fire.[7]

-

Corrosivity : Causes severe skin burns and eye damage.[5] The material is corrosive to the respiratory tract.[6]

-

Toxicity : Harmful if swallowed.[5] Very toxic by ingestion, inhalation, and skin absorption.[8]

-

Reactivity : Reacts with water and moisture, potentially exothermically, to release toxic and corrosive gases like hydrogen chloride (HCl) and potentially phosgene.[7][8][9]

5.2. Handling and Personal Protective Equipment (PPE)

-

Always handle this compound inside a certified chemical fume hood.[6]

-

Ensure adequate ventilation and use explosion-proof equipment.[6][10]

-

Ground and bond all containers and receiving equipment to prevent static discharge.[6][7]

-

PPE : Wear appropriate protective gear, including:

-

Eye Protection : Chemical goggles and a face shield.[10]

-

Hand Protection : Chemically resistant gloves (e.g., nitrile, neoprene).

-

Body Protection : A flame-retardant lab coat and other protective clothing.

-

Respiratory Protection : If ventilation is inadequate, use a suitable respirator with a type ABEK (EN14387) filter or a self-contained breathing apparatus.[6]

-

5.3. Storage

-

Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[7][11] A refrigerator designated for flammables is recommended.[6]

-

Keep containers tightly closed and store under an inert atmosphere, such as nitrogen, to prevent decomposition from moisture.[6][7]

-

Store separately from incompatible materials like strong oxidizing agents, bases, amines, and metals.[6][11]

References

-

Common Name: BUTYL CHLOROFORMATE HAZARD SUMMARY. NJ.gov. [Link]

-

The Role of S-Octyl Chlorothioformate in Modern Chemical Synthesis. BLKChemical. [Link]

-

ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Molecular structures of syn-isobutyl chloroformate. ResearchGate. [Link]

-

sec-Butyl chloroformate | C5H9ClO2. PubChem. [Link]

-

Butyl chloroformate | C5H9ClO2. PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chemical-label.com [chemical-label.com]

- 6. fishersci.com [fishersci.com]

- 7. nj.gov [nj.gov]

- 8. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Butyl chloroformate | C5H9ClO2 | CID 61140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lobachemie.com [lobachemie.com]

- 11. framochem.com [framochem.com]

A Technical Guide to the Solvolysis Mechanism of S-Butyl Chlorothioformate: A Mechanistic Dichotomy

Abstract

The solvolysis of S-alkyl chlorothioformates represents a cornerstone of mechanistic organic chemistry, offering a sensitive probe into the competitive nature of nucleophilic substitution pathways. S-Butyl chlorothioformate, as a substrate with a secondary alkyl group, occupies a critical mechanistic nexus. Its reactivity is not governed by a single, monolithic pathway but rather by a dynamic equilibrium between a bimolecular addition-elimination (A-E) mechanism and a unimolecular ionization (Sₙ1) route. This guide provides an in-depth analysis of these competing mechanisms, the experimental methodologies used to distinguish them, and a predictive framework for understanding the solvolytic behavior of this compound based on extensive studies of its structural analogs. This document is intended for researchers, chemists, and drug development professionals who utilize chlorothioformates as synthetic intermediates and require a deep understanding of their reactivity to control reaction outcomes.

Introduction: The Mechanistic Crossroads

This compound is a valuable reagent in organic synthesis, primarily serving as a precursor for thiocarbamates, which are integral moieties in numerous pharmaceutical and agricultural compounds.[1] The synthetic utility of this reagent is intrinsically linked to the reactivity of its carbonyl center and the lability of the carbon-chlorine bond. When subjected to solvolysis—a reaction where the solvent acts as the nucleophile—the compound's behavior reveals a fascinating mechanistic duality.

Unlike substrates that react via a singular, predictable pathway, the solvolysis of this compound is highly sensitive to its environment. The reaction can proceed through two distinct, competing pathways:

-

Bimolecular Addition-Elimination (A-E): A pathway characterized by the direct attack of a solvent molecule at the electrophilic carbonyl carbon.

-

Unimolecular Ionization (Sₙ1): A pathway involving the rate-limiting heterolysis of the C-Cl bond to form a carbocationic intermediate.

The predominance of one pathway over the other is dictated by a delicate interplay between the structure of the substrate and the specific properties of the solvent, namely its nucleophilicity and its ionizing power.[2] Understanding this balance is paramount for predicting product formation, controlling reaction rates, and optimizing synthetic protocols. This guide will dissect these pathways and the analytical tools, principally the extended Grunwald-Winstein equation, used to navigate this mechanistic landscape.

The Competing Mechanistic Pathways

The solvolysis of S-alkyl chlorothioformates is a classic example of a reaction operating on a mechanistic continuum. The substitution of a sulfur atom for the alkoxy oxygen (as seen in chloroformates) shifts the mechanistic preference away from the addition-elimination pathway and towards ionization.[3]

The Bimolecular Addition-Elimination (A-E) Pathway

This pathway, also denoted as an association-dissociation (Aₙ + Dₙ) mechanism, is a two-step process initiated by the nucleophilic attack of a solvent molecule (SOH) on the carbonyl carbon.[2] This forms a transient, high-energy tetrahedral intermediate. The subsequent, rapid expulsion of the chloride ion yields the final product. The initial addition step is typically rate-determining.[4]

This mechanism is favored under conditions that promote nucleophilic attack:

-

High Solvent Nucleophilicity: Solvents with strong nucleophilic character (e.g., ethanol, methanol, aqueous acetone) are more effective at attacking the carbonyl carbon.

-

Electron-Withdrawing Groups: Groups that enhance the electrophilicity of the carbonyl carbon facilitate this pathway.[1]

-

Sterically Unhindered Substrates: Primary S-alkyl groups, such as in S-methyl or S-ethyl chlorothioformate, favor this route as they present less steric hindrance to the incoming nucleophile.[1][5]

Figure 1: The Addition-Elimination (A-E) solvolysis pathway.

The Unimolecular Ionization (Sₙ1) Pathway

The Sₙ1 pathway, also known as a dissociation-association (Dₙ + Aₙ) mechanism, proceeds through the rate-limiting heterolysis of the carbon-chlorine bond.[6] This step generates a resonance-stabilized acylium ion intermediate, which is then rapidly captured by the solvent nucleophile.

This mechanism is favored under conditions that stabilize the formation of a cationic intermediate:

-

High Solvent Ionizing Power: Polar protic solvents, especially fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), excel at stabilizing the separated charges of the acylium ion and the chloride anion through hydrogen bonding and strong dipole interactions.[5]

-

Carbocation Stability: Substrates with tertiary alkyl groups, such as S-tert-butyl chlorothioformate, strongly favor this pathway due to the high stability of the resulting tertiary carbocation.[1][3] Secondary substrates like this compound represent a borderline case where this pathway becomes highly competitive.[7]

-

Nucleophilic Solvent Assistance: Even within an Sₙ1 mechanism, the solvent can play a role in the rate-determining step by providing "rear-side" nucleophilic solvation to the developing carbocation, stabilizing the transition state. This is distinct from the covalent bond formation seen in the A-E pathway.[5][7]

Figure 2: The Unimolecular Ionization (Sₙ1) solvolysis pathway.

Experimental Probes for Mechanistic Elucidation

Distinguishing between the A-E and Sₙ1 pathways requires quantitative analysis of reaction kinetics across a wide range of solvents. Several powerful physical organic tools are employed for this purpose.

The Extended Grunwald-Winstein Equation

The cornerstone of modern solvolysis analysis is the extended Grunwald-Winstein (G-W) equation, a linear free energy relationship that dissects the contributions of solvent nucleophilicity and ionizing power to the reaction rate.[8]

log(k/k₀) = lNᴛ + mYₑₗ + c

Where:

-

k and k₀: The specific first-order rate constants of solvolysis in a given solvent and the reference solvent (80% ethanol/20% water), respectively.[8]

-

l : The sensitivity of the substrate to changes in solvent nucleophilicity (Nᴛ).

-

m : The sensitivity of the substrate to changes in solvent ionizing power (Yₑₗ).[8]

-

Nᴛ & Yₑₗ: Empirically derived parameters that quantify the nucleophilicity and ionizing power of a solvent system, respectively.[8]

-

c: A residual constant term.

The calculated l and m values serve as powerful mechanistic indicators. By comparing these values to those of standard compounds that react by known mechanisms, one can confidently assign or apportion the contributions of the A-E and Sₙ1 pathways.

| Mechanistic Pathway | Characteristic l Value | Characteristic m Value | l/m Ratio | Standard Compound Example |

| Addition-Elimination (A-E) | High (≈ 1.5 - 1.8) | Moderate (≈ 0.5) | > 2.7 | Phenyl Chloroformate[2][4] |

| Ionization (Sₙ1) | Low to Moderate (≈ 0.3 - 0.8) | High (≈ 0.7 - 1.0) | 0.5 - 1.0 | Phenyl Dithiochloroformate[4][8] |

An l value greater than 1.0 is strong evidence for a bimolecular mechanism where the solvent is covalently bonding in the transition state. An m value approaching 1.0 indicates a high degree of charge separation in the transition state, characteristic of an Sₙ1 process. For Sₙ1 reactions, a tangible l value (e.g., 0.3-0.8) points to the importance of nucleophilic solvent assistance in stabilizing the developing carbocation.[5][7]

Kinetic Solvent Isotope Effects (KSIE)

The KSIE, measured as the ratio of the rate constant in a protic solvent (kₛₒₙ) to that in its deuterated analog (kₛₒₙ), provides further mechanistic insight.

-

A-E Mechanism: In this pathway, the solvent often acts as a general base catalyst, deprotonating the attacking nucleophile in the rate-determining step. The O-H bond is partially broken in the transition state, leading to a significant primary isotope effect. KSIE values are typically ~1.8 - 2.5 .[3]

-

Sₙ1 Mechanism: Here, the solvent does not act as a nucleophile in the rate-determining step. The observed KSIE is a smaller, secondary effect arising from differences in solvation of the initial and transition states. KSIE values are typically ~1.0 - 1.4 .[1][3]

For example, the methanolysis of tert-butyl chlorothioformate, a classic Sₙ1 substrate, exhibits a KSIE (kₘₑₒₙ/kₘₑₒₙ) of 1.39, strongly supporting the ionization pathway.[3]

Activation Parameters (ΔH≠ and ΔS≠)

The entropy of activation (ΔS≠) reflects the change in order between the ground state and the transition state.

-

Negative ΔS≠: A negative value (e.g., -10 to -30 cal mol⁻¹ K⁻¹) indicates a more ordered transition state. This is characteristic of a bimolecular (A-E) mechanism where two molecules (substrate and solvent) combine.[4] It can also be observed in Sₙ1 reactions that involve a high degree of specific, ordered nucleophilic solvation of the developing cation.[3][5]

-

Near-Zero or Positive ΔS≠: Values closer to zero are often associated with unimolecular (Sₙ1) reactions where the dissociation of the substrate into two particles increases the system's disorder.

Experimental Protocol: A Workflow for Kinetic Analysis

The determination of solvolysis rates is the foundation of any mechanistic study. A common and reliable method involves monitoring the production of acid (HCl) over time using a conductivity meter.

Figure 3: Standard experimental workflow for determining solvolysis kinetics.

Step-by-Step Protocol:

-

Solution Preparation: Prepare a range of binary solvent mixtures (e.g., ethanol-water, TFE-water) by volume or weight. Prepare a stock solution of this compound in a non-reactive solvent like acetone.

-

Temperature Control: Place a jacketed reaction cell containing the desired solvent into a constant-temperature water bath until thermal equilibrium is reached (e.g., 25.0 ± 0.1 °C).

-

Initiation: Submerge a conductivity probe into the solvent. Inject a small, precise volume of the chlorothioformate stock solution into the vigorously stirred solvent to initiate the reaction. The final substrate concentration should be low (e.g., ~10⁻⁴ M) to ensure first-order kinetics.

-

Data Acquisition: Record the change in conductivity as a function of time using data-logging software. The production of H⁺ and Cl⁻ ions causes the conductivity to increase.

-

Rate Constant Calculation: The first-order rate constant (k) is extracted by fitting the conductivity-time data to an appropriate exponential function. The process is repeated multiple times for each solvent to ensure reproducibility.[9]

Predicting the Behavior of this compound

While specific kinetic data for this compound is not extensively published, a highly accurate prediction of its behavior can be made by synthesizing data from its close structural analogs: primary S-isobutyl chlorothioformate and secondary S-isopropyl chlorothioformate.[4][7][10]

As a secondary substrate, this compound is poised at the mechanistic tipping point. Its behavior will be exquisitely sensitive to the solvent environment.

-

In Nucleophilic Solvents (e.g., 100% EtOH, 80% EtOH/H₂O): The reaction is expected to be dominated by the Addition-Elimination pathway. The solvent is a sufficiently strong nucleophile to attack the carbonyl carbon directly, a process that is more favorable than forming a relatively unstable secondary carbocation. The Grunwald-Winstein analysis in these solvents would likely yield a high l value (>1.5) and a moderate m value (~0.5).

-

In Highly Ionizing, Low-Nucleophilicity Solvents (e.g., 97% TFE/H₂O, 70% TFE/H₂O): The reaction will shift decisively to the Ionization (Sₙ1) pathway. The powerful ionizing nature of TFE mixtures will stabilize the acylium ion-chloride pair, making the unimolecular C-Cl bond cleavage the favored rate-determining step.[5] The G-W analysis in this solvent regime would show a lower l value (~0.4) and a high m value (~0.7), consistent with an ionization process featuring moderate nucleophilic solvation.[7]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Correlation of the rates of solvolysis of tert-butyl chlorothioformate and observations concerning the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. mdpi.com [mdpi.com]

- 6. Use of empirical correlations to determine solvent effects in the solvolysis of S-methyl chlorothioformate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Analysis of the Nucleophilic Solvation Effects in Isopropyl Chlorothioformate Solvolysis | MDPI [mdpi.com]

- 8. BJOC - Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters [beilstein-journals.org]

- 9. amherst.edu [amherst.edu]

- 10. Kinetic evaluation of the solvolysis of isobutyl chloro- and chlorothioformate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

S-Butyl chlorothioformate reactivity with nucleophiles

An In-Depth Technical Guide to the Reactivity of S-Butyl Chlorothioformate with Nucleophiles

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of this compound, a versatile reagent pivotal in organic synthesis. We will delve into its reactivity profile, focusing on the mechanistic underpinnings of its reactions with a variety of nucleophiles. This document is intended for researchers, scientists, and professionals in drug development who seek to leverage this reagent's capabilities in synthesizing complex molecules for agricultural and pharmaceutical applications.[1]

Core Reactivity Principles: A Dichotomy of Mechanisms

This compound, with the chemical formula C₅H₉ClOS, is an important synthetic intermediate.[2] Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, which is susceptible to attack by nucleophiles. The ensuing reaction typically proceeds via a nucleophilic acyl substitution.

However, the specific mechanistic pathway is not monolithic. Kinetic studies on analogous chlorothioformates reveal that two primary, often competing, pathways govern their reactivity: the bimolecular addition-elimination (A-E) mechanism and the unimolecular ionization (Sɴ1) mechanism.[1]

-

Addition-Elimination (A-E): This pathway is favored in the presence of strong nucleophiles and in solvents with high nucleophilicity. It involves the nucleophile attacking the carbonyl carbon to form a tetrahedral intermediate, followed by the expulsion of the chloride leaving group. The reaction rate is dependent on the concentration of both the chlorothioformate and the nucleophile.

-

Ionization (Sɴ1): This pathway becomes dominant in solvents of high ionizing power and low nucleophilicity. It is also favored by S-alkyl groups that can stabilize a positive charge, such as tertiary alkyl groups (e.g., S-tert-butyl).[1][3][4] The rate-determining step is the unimolecular ionization of the C-Cl bond to form a resonance-stabilized acylium-like cation, which is then rapidly captured by the nucleophile.

For primary S-alkyl chlorothioformates like this compound, the addition-elimination mechanism is the predominant pathway in most synthetically relevant conditions, especially with potent nucleophiles.[1]

Caption: Competing reaction pathways for this compound.

Reaction with Amine Nucleophiles: Synthesis of Thiocarbamates

The reaction between this compound and primary or secondary amines is a robust and widely used method for the synthesis of S-alkyl thiocarbamates.[1] These products are of significant interest in medicinal chemistry as enzyme inhibitors and in agriculture as herbicides.[1][5]

Mechanism: Addition-Elimination

The mechanism is a classic nucleophilic acyl substitution. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon. This addition forms a transient, zwitterionic tetrahedral intermediate. The intermediate then collapses, eliminating the chloride ion and affording the stable S-butyl thiocarbamate product. An ancillary base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid byproduct.

Caption: Mechanism for S-Butyl Thiocarbamate formation.

Experimental Protocol: General Synthesis of an S-Butyl Thiocarbamate

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction.

-

Addition: Add this compound (1.05 eq.) dropwise to the cooled solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., 2 x 25 mL of dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reaction with Alcohol Nucleophiles: Synthesis of Thionocarbonates

Alcohols react with this compound to yield O-alkyl S-butyl carbonothioates, commonly referred to as thionocarbonates. This reaction is analogous to the formation of carbamates from chloroformates.[6]

Mechanism and Causality

While alcohols are weaker nucleophiles than amines, their reaction with this compound proceeds efficiently, typically requiring a base. The choice of base is crucial; a non-nucleophilic base like pyridine serves a dual purpose: it acts as a catalyst by deprotonating the alcohol to form a more potent alkoxide nucleophile, and it scavenges the HCl generated during the reaction. The mechanism follows the same addition-elimination pathway.

Caption: Workflow for O-Alkyl S-Butyl Carbonothioate synthesis.

Experimental Protocol: General Synthesis of an O-Alkyl S-Butyl Carbonothioate

-

Setup: To a solution of the alcohol (1.0 eq.) in dry pyridine (used as both solvent and base) or another aprotic solvent like THF with 1.5 eq. of pyridine, under an inert atmosphere, cool the mixture to 0 °C.

-

Addition: Slowly add this compound (1.1 eq.) to the stirring solution.

-

Reaction: Maintain the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3-6 hours.

-

Workup: Pour the reaction mixture into ice-cold dilute HCl to neutralize the pyridine.

-

Extraction: Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Purification: Wash the combined organic extracts sequentially with water, saturated aqueous NaHCO₃, and brine. Dry over MgSO₄, filter, and concentrate in vacuo. Purify the residue via flash chromatography if necessary.

Reaction with Thiol Nucleophiles: Synthesis of Dithiocarbonates

Thiols, and their conjugate bases (thiolates), are exceptionally potent nucleophiles. Their reaction with this compound readily produces S,S'-dialkyl dithiocarbonates. These compounds have applications as fungicides and are valuable intermediates in organic synthesis.[1][7]

Mechanism and Field Insights

The high nucleophilicity of sulfur ensures this reaction is typically rapid and high-yielding. A base such as sodium hydroxide or sodium hydride is used to deprotonate the thiol, generating the thiolate in situ. The thiolate then attacks the chlorothioformate via the addition-elimination mechanism. The choice of a strong, non-aqueous base like NaH in THF can be advantageous for sensitive substrates to avoid potential hydrolysis of the starting material or product.

Experimental Protocol: General Synthesis of an S,S'-Dialkyl Dithiocarbonate

-

Thiolate Formation: In a flame-dried, three-neck flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in dry THF. Cool the solution to 0 °C. Carefully add a base like sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the thiolate.

-

Addition: Add this compound (1.0 eq.) dropwise via syringe to the thiolate solution, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

-

Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The resulting crude dithiocarbonate is often of high purity but can be further purified by chromatography or distillation.

Factors Influencing Mechanistic Pathways

As introduced, the reactivity of this compound is a balance between the A-E and Sɴ1 pathways. The following table summarizes the key factors that dictate the dominant mechanism.

| Factor | Favors Addition-Elimination (A-E) | Favors Ionization (Sɴ1) | Rationale |

| Nucleophile | Strong, anionic (e.g., R₂N⁻, RO⁻, RS⁻) | Weak, neutral (e.g., H₂O, ROH) | Strong nucleophiles readily attack the carbonyl carbon, initiating the bimolecular pathway.[1] |

| Solvent | High Nucleophilicity (e.g., methanol, ethanol) | High Ionizing Power (e.g., 97% HFIP, TFE) | Nucleophilic solvents can participate in the A-E mechanism, while highly ionizing solvents stabilize the cationic intermediate of the Sɴ1 pathway.[1][8] |

| S-Alkyl Group | Primary (e.g., S-methyl, S-butyl) | Tertiary (e.g., S-tert-butyl) | Tertiary carbocations are more stable, favoring the ionization pathway. Primary S-alkyl groups disfavor cation formation.[1] |

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

-

Hazards: It is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[9] It reacts with moisture to release corrosive hydrogen chloride gas.[10]

-

Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, chemically resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Handling: Use spark-proof tools and operate away from sources of ignition.[11] Handling under an inert atmosphere (nitrogen or argon) is recommended to prevent decomposition by atmospheric moisture.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and sources of ignition.[6] Recommended storage temperature is often below 0°C.

Conclusion

This compound is a highly effective acylating agent for a range of nucleophiles, including amines, alcohols, and thiols. Its reactivity is primarily governed by a bimolecular addition-elimination mechanism, leading to the efficient synthesis of valuable thiocarbamates, thionocarbonates, and dithiocarbonates. By understanding the underlying mechanistic principles and carefully controlling reaction parameters such as solvent, temperature, and the choice of base, researchers can effectively harness the synthetic potential of this versatile building block. Adherence to strict safety protocols is paramount when working with this hazardous yet indispensable reagent.

References

-

MDPI. (2021). New Facile One-Pot Synthesis of Isobutyl Thiocarbamate in Recycling Solvent Mixture. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiocarbamate. Retrieved from [Link]

-

PubChem. (n.d.). sec-Butyl chloroformate. Retrieved from [Link]

-

Organic Chemistry Portal. (2008). An Efficient, One-Pot Synthesis of S-Alkyl Thiocarbamates from the Corresponding Thiols Using the Mitsunobu Reagent. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1: Molecular structures of syn-isobutyl chloroformate (1),.... Retrieved from [Link]

-

Kamal Khoudary, Sobhi Mona, Mouhamad Matar, & Samar Haffar. (n.d.). Synthesis of Derivatives of Di-butyldithiocarbamates. Asian Journal of Chemistry. Retrieved from [Link]

-

Salvatore, R. N., Sahab, S., & Jung, K. W. (2001). Mild and efficient synthesis of thiocarbonates and thiocarbamates via a three-component coupling utilizing Cs2CO3 and TBAI. Tetrahedron Letters. Retrieved from [Link]

-

Valsynthese SA. (n.d.). Material Safety Data Sheet BUTYL CHLOROFORMATE. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiocarbamate synthesis by carbamoylation. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Dithiocarbamate synthesis by thiocarbomoylation. Retrieved from [Link]

-

Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 17.6: Reactions of Alcohols. Retrieved from [Link]

-

YouTube. (2012). Nucleophilic Substitution Reactions (2). Retrieved from [Link]

-

PubChemLite. (n.d.). S-tert-butyl chlorothioformate (C5H9ClOS). Retrieved from [Link]

-

ResearchGate. (2001). Structure–reactivity correlations in the aminolysis of aryl chloroformates. Retrieved from [Link]

-

RSC Publishing. (n.d.). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl chlorothioformate as a convenient reagent for thionoester synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved from [Link]

-

OpenStax. (2023). 17.6 Reactions of Alcohols. Retrieved from [Link]

- Google Patents. (n.d.). CN102417473A - Synthesis method of sec-butyl mercaptan.

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - S-tert-butyl chlorothioformate (C5H9ClOS) [pubchemlite.lcsb.uni.lu]

- 4. scbt.com [scbt.com]

- 5. Thiocarbamate - Wikipedia [en.wikipedia.org]

- 6. framochem.com [framochem.com]

- 7. asianpubs.org [asianpubs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemical-label.com [chemical-label.com]

- 10. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. valsynthese.ch [valsynthese.ch]

Spectroscopic Signature of S-Butyl Chlorothioformate: A Technical Guide

Abstract

S-Butyl chlorothioformate (CAS No. 13889-94-6) is a key reagent in organic synthesis, utilized in the preparation of various pharmaceuticals and agrochemicals.[1] Accurate and comprehensive analytical characterization is paramount for ensuring its quality and for monitoring reaction progress. This technical guide provides an in-depth analysis of the predicted spectroscopic signature of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages established spectroscopic principles to offer a detailed, predictive framework for researchers, scientists, and professionals in drug development.

Introduction: The Molecular Profile of this compound

This compound, with the chemical formula C₅H₉ClOS, is a chlorothioformate ester.[2] Its structure features a carbonyl group bonded to both a chlorine atom and a sulfur atom, with the sulfur being further attached to an n-butyl group. This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its unambiguous identification and purity assessment. Understanding this fingerprint is crucial for its effective application in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide definitive information about its carbon-hydrogen framework. The following predictions are based on established chemical shift correlations and coupling constant principles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent sets of protons in the n-butyl group. The electron-withdrawing nature of the chlorothiocarbonyl group will deshield the adjacent methylene protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -S-CH₂ -CH₂-CH₂-CH₃ | 3.0 - 3.2 | Triplet (t) | ~7.5 | 2H |

| -S-CH₂-CH₂ -CH₂-CH₃ | 1.6 - 1.8 | Sextet | ~7.5 | 2H |

| -S-CH₂-CH₂-CH₂ -CH₃ | 1.4 - 1.6 | Sextet | ~7.5 | 2H |

| -S-CH₂-CH₂-CH₂-CH₃ | 0.9 - 1.1 | Triplet (t) | ~7.5 | 3H |

These are estimated values and may vary slightly depending on the solvent and instrument frequency.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display five signals, one for each of the five carbon atoms in the molecule. The carbonyl carbon will be the most downfield signal due to the strong deshielding effect of the attached oxygen and chlorine atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C =O | 168 - 172 |

| -S-CH₂ -CH₂-CH₂-CH₃ | 35 - 40 |

| -S-CH₂-CH₂ -CH₂-CH₃ | 30 - 35 |

| -S-CH₂-CH₂-CH₂ -CH₃ | 20 - 25 |

| -S-CH₂-CH₂-CH₂-CH₃ | 13 - 15 |

These are estimated values and may vary slightly depending on the solvent and instrument frequency.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the probe for the sample.

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-1024 scans.

-

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption band from the carbonyl group.

Predicted Characteristic IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| C=O Stretch | 1770 - 1790 | Strong, Sharp | The high frequency is characteristic of acid chlorides. |

| C-H Stretch (sp³) | 2850 - 2960 | Medium-Strong | Associated with the n-butyl group. |

| C-S Stretch | 650 - 750 | Medium | Often weak and can be difficult to assign definitively. |

| C-Cl Stretch | 600 - 800 | Medium-Strong | Can overlap with other vibrations in the fingerprint region. |

Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality IR spectrum of this compound.

Methodology:

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the clean salt plates.

-

Place the sample on the salt plates and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

The electron ionization (EI) mass spectrum of this compound is expected to show the molecular ion peak and several characteristic fragment ions. The presence of chlorine will result in a characteristic M+2 isotopic pattern for chlorine-containing fragments.

| m/z Value | Proposed Fragment | Notes |

| 152/154 | [C₅H₉ClOS]⁺˙ (M⁺˙) | Molecular ion, showing the characteristic 3:1 isotopic ratio for chlorine. |

| 117 | [C₅H₉OS]⁺ | Loss of Cl. |

| 95 | [C₄H₉S]⁺ | Loss of COCl. |

| 63/65 | [COCl]⁺ | Carbonyl chloride fragment. |

| 57 | [C₄H₉]⁺ | Butyl cation. |

Predicted Fragmentation Pathway

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Methodology:

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Instrumentation: Use a mass spectrometer equipped with an EI source.

-

Data Acquisition:

-

Ionize the sample using a standard electron energy of 70 eV.

-

Scan a mass range of m/z 40-200.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Analyze the isotopic patterns to confirm the presence of chlorine.

Integrated Spectroscopic Analysis Workflow

The combined data from NMR, IR, and MS provides a comprehensive and self-validating characterization of this compound. The workflow for this integrated analysis is as follows:

Caption: Workflow for the integrated spectroscopic analysis of this compound.

Conclusion

While experimental spectra for this compound are not readily found in public databases, a robust and reliable spectroscopic profile can be predicted based on fundamental principles. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for this compound, along with standard protocols for their acquisition. This information serves as a valuable resource for the identification and characterization of this important synthetic reagent.

References

Sources

Whitepaper: A Framework for the Molecular Orbital Analysis of S-Butyl Chlorothioformate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

S-Butyl chlorothioformate (SBCF) is a pivotal chemical intermediate in the synthesis of a wide array of compounds, particularly within the agrochemical and pharmaceutical sectors.[1] Its reactivity profile, governed by the nuanced interplay of its carbonyl, thioether, and acyl chloride functionalities, makes it a subject of significant interest. A profound understanding of its electronic structure is paramount for optimizing existing synthetic routes and designing novel molecular entities. This guide presents a comprehensive framework for the molecular orbital (MO) analysis of this compound using modern computational chemistry techniques. We will detail the theoretical underpinnings, present a validated computational protocol, and interpret the resulting data to provide actionable insights into the molecule's stability, reactivity, and potential interaction sites. This document serves as a technical guide for researchers seeking to leverage in silico methods to accelerate discovery and development processes involving this versatile reagent.

Introduction: The Strategic Importance of this compound

This compound, with the chemical formula C₅H₉ClOS, is a valuable reagent employed in organic synthesis.[2] Its utility is demonstrated in the development of active ingredients for herbicides and pesticides, as well as in the synthesis of promising antitumor agents through the derivatization of molecules like 5-fluorouracil.[1] The molecule's reactivity is centered on the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. The nature of the S-alkyl group and the solvent environment can significantly influence the reaction mechanism, which may proceed through an addition-elimination pathway or a unimolecular ionization (Sₙ1-like) pathway.[1][3]

Understanding the precise electronic factors that dictate this reactivity is crucial for controlling reaction outcomes. Frontier Molecular Orbital (FMO) theory provides a powerful lens through which to view chemical reactivity. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can identify the primary sites for electron donation and acceptance, respectively, and thereby predict the molecule's behavior in chemical reactions.[4][5] This guide establishes a robust methodology for conducting such an analysis on SBCF.

Theoretical Foundations and Computational Strategy

The selection of an appropriate computational methodology is the bedrock of any meaningful molecular orbital analysis. The choices made at this stage directly impact the accuracy and reliability of the results. Our strategy is built upon established principles of computational chemistry, prioritizing a balance of precision and efficiency.

The Rationale: Why Density Functional Theory?

For a molecule like this compound, Density Functional Theory (DFT) represents the optimal choice for electronic structure calculations.[6][7] DFT methods calculate the electron density of a system to determine its energy and other properties, offering a remarkable balance of accuracy comparable to more computationally expensive methods (like Møller–Plesset perturbation theory) at a fraction of the cost.[6]

Expert Insight: We recommend the B3LYP hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of the electronic structure for many organic molecules, including those with heteroatoms like sulfur and chlorine.[1][7]

The Language of Electrons: Selecting a Basis Set

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical; an inadequate set will fail to capture the nuances of electron distribution. For SBCF, which contains second and third-row elements with multiple lone pairs, a flexible and comprehensive basis set is non-negotiable.

Protocol Standard: The Pople-style basis set, 6-311++G(d,p) , is highly recommended. Let's dissect this choice:

-

6-311G: A triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.

-

++: These symbols indicate the addition of diffuse functions on both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing species with lone pairs or regions of diffuse electron density, such as the sulfur and oxygen atoms in SBCF.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogens (p). They allow for orbital shapes to distort from their standard atomic forms, a crucial factor in accurately modeling bonding in a molecule.

Deeper Insights: Natural Bond Orbital (NBO) Analysis

While HOMO/LUMO analysis provides a picture of the frontier orbitals, Natural Bond Orbital (NBO) analysis offers a complementary, deeper understanding of the molecule's electronic structure. NBO analysis translates the complex calculated wavefunctions into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions.[8] This is particularly valuable for rationalizing conformational preferences and quantifying charge distribution across the molecule.[8]

A Validated Computational Workflow for MO Analysis

This section details a step-by-step protocol for performing a comprehensive molecular orbital analysis of this compound. Each step is designed to ensure the final results are derived from a physically meaningful and stable molecular state.

Step 1: Molecular Geometry Construction

The initial step involves building an approximate 3D structure of this compound using any standard molecular modeling software.

Step 2: Geometry Optimization

The initial structure is a mere guess. A geometry optimization must be performed to find the molecule's lowest energy conformation. This is the most stable arrangement of its atoms.

-

Method: DFT (e.g., B3LYP functional)

-

Basis Set: 6-311++G(d,p)

-

Goal: To find the coordinates where the net forces on all atoms are effectively zero. This optimized geometry is the foundation for all subsequent calculations.[1]

Step 3: Vibrational Frequency Calculation

This is a critical validation step. A true energy minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of any imaginary frequencies indicates that the optimized structure is not a minimum but a transition state.

-

Purpose: To confirm the optimized geometry is a stable equilibrium state.

-

Outcome: A list of vibrational frequencies. All must be positive.

Step 4: Single-Point Energy and Molecular Orbital Calculation

Using the validated, optimized geometry, a final, high-accuracy single-point energy calculation is performed. This calculation generates the full spectrum of molecular orbitals and their corresponding energy levels.

-

Input: The optimized coordinates from Step 2.

-

Output: Orbital energies (including HOMO and LUMO), orbital visualizations, and total electronic energy.

Step 5: Natural Bond Orbital (NBO) Analysis

This analysis is run on the output of the single-point energy calculation to derive localized bonding information and atomic charges.

Diagram of the Computational Workflow

Caption: A validated workflow for molecular orbital analysis.

Predicted Results and Interpretation

While this guide outlines the methodology, we can predict the expected outcomes based on the known chemistry of chlorothioformates and general principles of electronic structure.[1]

Frontier Molecular Orbitals: The Epicenter of Reactivity

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is predicted to have significant contributions from the lone pair orbitals of the sulfur and oxygen atoms.[1] This identifies these heteroatoms as the primary nucleophilic centers of the molecule and the most likely sites for interaction with electrophiles. The energy of the HOMO is directly related to the ionization potential; a higher HOMO energy suggests greater ease of electron donation.[5]

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is anticipated to be the antibonding π* orbital of the carbonyl (C=O) group.[1] Crucially, this orbital will have its largest lobe localized on the carbonyl carbon atom. This confirms the carbonyl carbon as the molecule's primary electrophilic site, highly susceptible to attack by nucleophiles—the foundational step in its characteristic addition-elimination reactions. A lower LUMO energy indicates a greater electron affinity, signifying higher reactivity towards nucleophiles.[4]

Quantitative Analysis: Predicting Reactivity Trends

The energies of the frontier orbitals can be summarized to provide quantitative metrics of reactivity.

| Parameter | Predicted Value (Illustrative) | Implication for Reactivity |

| HOMO Energy | -9.8 eV | Moderate electron-donating capability, centered on S and O atoms.[1] |

| LUMO Energy | +1.5 eV | Strong electron-accepting character at the carbonyl carbon. |

| HOMO-LUMO Gap (ΔE) | 11.3 eV | A large gap suggests high kinetic stability, but the polarized nature of the LUMO still dictates a specific site of reactivity.[5] |

| NBO Charge on C (carbonyl) | +0.75 | Highly positive charge confirms significant electrophilicity. |

| NBO Charge on S | -0.25 | Negative charge indicates nucleophilic character. |

| NBO Charge on O | -0.50 | Strong negative charge, also indicating nucleophilic character. |

Note: These values are illustrative examples based on typical DFT calculations for similar molecules and serve to demonstrate how the data would be presented.

Diagram of MO Properties and Chemical Reactivity

Caption: The relationship between MO properties and reactivity.

Conclusion

The molecular orbital analysis of this compound, executed through a robust computational workflow, provides indispensable insights for the modern chemist. By leveraging DFT calculations, this framework allows for a detailed examination of the frontier molecular orbitals, revealing that the molecule's reactivity is dominated by the nucleophilic character of its sulfur and oxygen atoms (HOMO) and the pronounced electrophilicity of its carbonyl carbon (LUMO). This in silico approach not only confirms the well-established reactivity patterns of chlorothioformates but also quantifies them, enabling researchers to predict reaction outcomes, rationalize mechanistic pathways, and design next-generation molecules with tailored properties. For professionals in drug development and agrochemical synthesis, integrating this level of theoretical analysis into the research pipeline is a strategic imperative for accelerating innovation.

References

-

Rios, D. et al. (2023). Absorption Spectrum of Hydroperoxymethyl Thioformate: A Computational Chemistry Study. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl chlorothioformate. National Center for Biotechnology Information. Retrieved from [Link]

-

Orts, A. et al. (2022). Methyl chlorothioformate - a new and versatile reagent for thionoesters synthesis. Retrieved from [Link]

-

Gilman, H., & Kirby, R. H. (n.d.). dl-Methylethylacetic acid. Organic Syntheses. Retrieved from [Link]

-

Bağlan, Ö. et al. (2023). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. DergiPark. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 1: Molecular structures of syn-isobutyl chloroformate (1),.... Retrieved from [Link]

-

Keller, J. (2018). Experiment 5 Part V Resonance. YouTube. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring Aromatic S-Thioformates as Photoinitiators. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Exploring the Reactivity of Electrophilic Organic Carbonates and Thiocarbonates as Vehicles to Convert Hydrosulfide into COS and CS2. Retrieved from [Link]

-

Scientist9279. (2023). HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. Retrieved from [Link]

-

Pirani, L. R. et al. (2011). Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis. PubMed. Retrieved from [Link]

-

Al-Zahrani, F. A. et al. (2023). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. MDPI. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Conformational preference of chlorothioformate species: molecular structure of ethyl chlorothioformate, ClC(O)SCH2CH3, in the solid phase and NBO analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling and Use of S-Butyl Chlorothioformate

Authored for Researchers, Scientists, and Drug Development Professionals

S-Butyl chlorothioformate is a crucial reagent in synthetic organic chemistry, valued for its role as a key intermediate in the development of active ingredients for the agricultural and pharmaceutical sectors.[1] Its applications include the synthesis of herbicides, pesticides, and promising antitumor agents.[1] However, its utility is matched by its significant hazardous properties, including flammability, corrosivity, and high reactivity, particularly with water. This guide provides a comprehensive overview of the safety precautions and handling procedures necessary to mitigate the risks associated with this compound.

Physicochemical Properties and Reactivity Profile

Understanding the fundamental chemical nature of this compound is paramount to its safe handling. It is a flammable, colorless liquid that is insoluble in water and reacts with it to decompose.[2][3]

| Property | Value | Source |

| CAS Number | 13889-94-6 | [1][4] |

| Molecular Formula | C5H9ClOS | [4] |

| Molecular Weight | 152.64 g/mol | [4] |

| Synonyms | (Butylthio)carbonyl chloride | [4] |

| Boiling Point | 32 °C at 5 mmHg | [5] |

| Density | 0.967 g/mL at 25 °C | [5] |

| Flash Point | 33.9 °C (93.0 °F) - closed cup | [5] |

Reactivity and Incompatibility

The high reactivity of this compound is a primary safety concern. It is sensitive to moisture and water, reacting to form sec-butanol, hydrochloric acid (HCl), and carbon dioxide.[2][3][6][7] This reaction can be exothermic and the generation of corrosive HCl fumes presents a significant inhalation hazard.[3][7]

The compound is incompatible with a range of substances. Contact with these materials should be strictly avoided:

-

Water and Moist Air: Leads to decomposition and formation of corrosive gases.[3][7][8]

-

Strong Oxidizing Agents: (e.g., perchlorates, peroxides, nitrates)[8][9]

-

Strong Bases: (e.g., sodium hydroxide, potassium hydroxide)[8][9]

-

Strong Reducing Agents [9]

-

Metals: Can be attacked by the compound, especially in a humid atmosphere.[2][7]

Hazard Identification and Toxicological Overview

This compound is classified as a hazardous substance with multiple risk factors.[10]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Flammable Liquids | 🔥 | Danger | H226: Flammable liquid and vapour.[5][10] |

| Skin Corrosion/Irritation | corrosive | Danger | H314: Causes severe skin burns and eye damage.[5][10] |

| Acute Oral Toxicity | 💀 | Danger | H302: Harmful if swallowed.[10] |

| Acute Inhalation Toxicity | 💀 | Danger | Toxic if inhaled.[11] |

Routes of Exposure and Health Effects:

-

Inhalation: Breathing in vapors can severely irritate the nose, throat, and respiratory tract.[8][12] Higher exposures can lead to pulmonary edema, a medical emergency characterized by fluid buildup in the lungs and severe shortness of breath.[13]

-

Skin Contact: As a corrosive chemical, direct contact can cause severe skin irritation and chemical burns.[8][10]

-

Eye Contact: Vapors are lachrymatory (tear-producing), and direct contact with the liquid can cause severe eye burns and potentially permanent damage.[8][9]

-

Ingestion: Harmful if swallowed, causing severe burns to the mouth, throat, and stomach, with a danger of perforation.[9]

Core Safety Protocols: A Risk-Based Approach

A multi-layered approach to safety, prioritizing engineering controls, supplemented by rigorous administrative procedures and appropriate personal protective equipment, is essential.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure is to handle the chemical in a well-ventilated area, specifically within a certified chemical fume hood.[1] This is critical to contain the flammable and toxic vapors and prevent inhalation exposure. All equipment used when handling the product must be grounded and bonded to prevent static discharge, which could serve as an ignition source.[2][11] Use only non-sparking tools.[8][14]

Personal Protective Equipment (PPE): Essential Barrier Protection

Appropriate PPE must be worn at all times when handling this compound. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Caption: PPE selection guide for handling this compound.

Safe Handling and Storage Procedures

Handling Protocol:

-

Preparation: Before starting work, ensure a chemical spill kit is readily available and an emergency shower and eyewash station are accessible and functional.[8]

-

Grounding: Ground and bond all metal containers and transfer equipment to prevent static electricity buildup.[8][11]

-

Environment: Handle the material exclusively within a chemical fume hood.[1] Prohibit all sources of ignition, including open flames and smoking, in the handling area.

-

Transfer: Use non-sparking tools for all operations, including opening and closing containers.[8][14] When transferring, pour slowly to minimize splashing and vapor generation.

-

Post-Handling: Wash hands and any exposed skin thoroughly after handling.[9][14] Clean and decontaminate all equipment after use.

Storage Protocol:

-

Store in a cool, dry, well-ventilated area designated for flammable and corrosive liquids.[6][8][9] A refrigerator suitable for flammables is often recommended.[9]

-

Keep containers tightly closed to prevent moisture from entering and vapors from escaping.[9][14]

-

Store under an inert atmosphere, such as nitrogen, to prevent degradation from moisture.[8][9]

-

Keep away from heat, sparks, open flames, and other ignition sources.[8][9]

-

Store separately from incompatible materials like oxidizing agents, bases, and amines.[8][9]

Emergency Procedures

Rapid and correct response to emergencies is critical to minimizing harm.

Spill Response

The response protocol varies significantly based on the size of the spill.

Caption: Workflow for responding to a chemical spill.

Detailed Spill Cleanup Steps (Minor Spill):

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate area.[8]

-

Control Ignition Sources: Immediately eliminate all ignition sources (flames, sparks, hot surfaces).

-

Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

-

Containment: Create a dike around the spill using an inert absorbent material like vermiculite, dry sand, or earth.[8][15] Do not use combustible materials.

-

Absorption: Carefully apply the absorbent material over the spill, working from the outside in.[16]

-

Collection: Once fully absorbed, use non-sparking tools to collect the material and place it into a suitable, sealable container for hazardous waste.[3]

-

Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials for disposal as hazardous waste.[17]

-

Disposal: Label the container and dispose of it according to institutional and local hazardous waste regulations.[8]

First Aid Measures

Immediate medical attention is required for all exposures.[9] Provide safety data sheets to responding medical personnel.[9][14]

Caption: First aid procedures for this compound exposure.

Fire Fighting Measures

-

Hazards: This is a flammable liquid.[8] Vapors are heavier than air and may travel to an ignition source and flash back.[8] Containers may explode when heated.[8] Combustion produces poisonous and corrosive gases, including hydrogen chloride and phosgene.[8][9]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[9]

-

Unsuitable Media: Do not use a direct water stream, as it will react with the substance and may not be effective for extinguishment.[8] Water spray can be used to cool fire-exposed containers.[8]

-

Firefighter Protection: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[3][9]

Waste Disposal

All waste containing this compound, including empty containers, absorbed spill material, and contaminated PPE, must be treated as hazardous waste.[8]

-

Collect waste in suitable, labeled, and sealed containers.[18]

-

Do not dispose of it in standard laboratory trash or down the drain.

-

Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for proper disposal in accordance with all local, state, and federal regulations.[8][18]

Conclusion

This compound is an indispensable tool in modern chemical synthesis, but its hazardous nature demands the utmost respect and adherence to stringent safety protocols. A thorough understanding of its reactivity, combined with the consistent application of engineering controls, appropriate PPE, and correct handling procedures, is non-negotiable. By integrating these principles into all laboratory workflows, researchers can effectively mitigate the risks and harness the synthetic power of this reagent safely and responsibly.

References

-

New Jersey Department of Health. HAZARD SUMMARY: BUTYL CHLOROFORMATE. [Link]

-

Chemical Label. S-sec-Butyl chlorothioformate. [Link]

-

Loba Chemie. ISO-BUTYL CHLOROFORMATE FOR SYNTHESIS MSDS. [Link]

-

Kent State University. Cleaning up a spill | Compliance and Risk Management. [Link]

-

National Center for Biotechnology Information, PubChem. sec-Butyl chloroformate | C5H9ClO2 | CID 11829505. [Link]

-

TBEP Labs. Chemical Spill Clean-Up. [Link]

-

Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]

-